HEXANE-2,5-DIONE MONOETHYLENEKETAL

Description

Properties

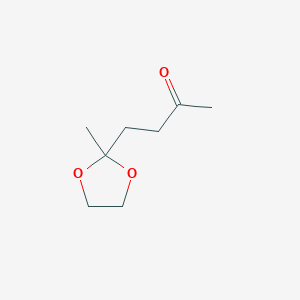

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(9)3-4-8(2)10-5-6-11-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDSLTPBRBKENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1(OCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337076 | |

| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33528-35-7 | |

| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Selective Synthesis of Hexane-2,5-dione Monoethyleneketal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of hexane-2,5-dione monoethyleneketal from 2,5-hexanedione. This synthesis is a pivotal example of selective protection of a symmetrical diketone, a crucial technique in multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates.

Introduction: The Strategic Importance of Selective Ketalization

In the intricate landscape of organic synthesis, the ability to selectively mask a reactive functional group is paramount. 2,5-Hexanedione, a symmetrical 1,4-diketone, presents a classic challenge: how to chemically modify one carbonyl group while leaving the other untouched for subsequent reactions. The synthesis of this compound addresses this challenge directly through the formation of a cyclic ketal, a robust protecting group for ketones.[1]

The mono-protected product is a valuable synthetic intermediate. With one carbonyl group masked as a ketal, the remaining free ketone functionality can undergo a variety of transformations, such as reduction, oxidation, or carbon-carbon bond formation. This strategic protection allows for the stepwise construction of complex molecular architectures, a common requirement in the synthesis of active pharmaceutical ingredients (APIs).

The Core Transformation: Acid-Catalyzed Monoketalization

The conversion of 2,5-hexanedione to its monoethyleneketal is achieved through an acid-catalyzed reaction with ethylene glycol. The mechanism involves the nucleophilic attack of the diol on the protonated carbonyl group, followed by cyclization and dehydration to form the stable 1,3-dioxolane ring.

The Challenge of Selectivity

Given the symmetrical nature of 2,5-hexanedione, the primary challenge is to prevent the formation of the diketal. Achieving high selectivity for the mono-ketal product hinges on several key experimental parameters:

-

Stoichiometry: Precise control over the molar ratio of 2,5-hexanedione to ethylene glycol is critical. Using a slight excess of the diketone can favor the formation of the mono-protected product.

-

Reaction Time and Temperature: Careful monitoring of the reaction progress is essential. Prolonged reaction times or elevated temperatures can increase the likelihood of the second ketalization reaction occurring.

-

Catalyst Concentration: The amount of acid catalyst used can influence the reaction rate and selectivity. A catalytic amount is sufficient to promote the reaction without leading to unwanted side reactions.

Experimental Protocol: A Validated Approach

The following protocol is a robust method for the synthesis of this compound, adapted from established procedures for the selective monoketalization of symmetrical diketones.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | Colorless liquid, neurotoxin |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Colorless, viscous liquid |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | White solid, strong acid catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, non-polar solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution, for neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To a solution of 2,5-hexanedione (1.0 equivalent) in dichloromethane, add ethylene glycol (1.0-1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed and the desired mono-ketal is the major product.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Product Characterization: Spectroscopic Analysis

The structure of the synthesized this compound (CAS Number: 33528-35-7) can be confirmed by spectroscopic methods.[2]

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 3.9 (m, 4H, -OCH₂CH₂O-), 2.7 (t, 2H, -CH₂-C=O), 2.1 (s, 3H, -C(=O)CH₃), 1.9 (t, 2H, -CH₂-), 1.3 (s, 3H, ketal-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 208 (C=O), 109 (ketal C), 64 (-OCH₂CH₂O-), 43, 35, 30, 24 |

| IR (neat, cm⁻¹) ν | ~ 1715 (C=O stretch of ketone), 1150-1050 (C-O stretch of ketal) |

Applications in Drug Development and Complex Synthesis

The strategic use of this compound as a building block allows for the synthesis of a variety of complex molecules. The free ketone can be a handle for introducing new functionalities, while the protected ketone remains inert until deprotection is desired. This strategy is particularly valuable in the synthesis of natural products and pharmaceutical agents where precise control over reactivity is essential. For instance, the mono-protected diketone can be a precursor to various heterocyclic compounds, which are common scaffolds in medicinal chemistry.

Conclusion

The selective mono-ketalization of 2,5-hexanedione to form this compound is a foundational synthetic transformation that showcases the power of protecting group chemistry. By carefully controlling reaction conditions, researchers can achieve high selectivity for the desired mono-protected product, opening avenues for the synthesis of complex and medicinally relevant molecules. This guide provides a comprehensive framework for understanding and implementing this important reaction, empowering scientists in their pursuit of novel chemical entities.

References

Sources

A Comprehensive Technical Guide to the Selective Monoketalization of Hexane-2,5-dione

Abstract

This in-depth technical guide provides a comprehensive overview of the selective monoketalization of hexane-2,5-dione, a critical transformation in synthetic organic chemistry for the differential protection of one of its two equivalent carbonyl groups. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, explores strategies for achieving high selectivity, and presents detailed experimental methodologies. The guide emphasizes the causality behind experimental choices, offering field-proven insights into reaction control, purification, and characterization of the desired monoketal product, 5-methyl-5-(2-oxopropyl)-1,3-dioxolane.

Introduction: The Strategic Importance of Monoprotection

Hexane-2,5-dione, an aliphatic γ-diketone, serves as a versatile building block in organic synthesis.[1][2] Its symmetrical nature, however, presents a significant challenge when sequential and distinct modifications at the two carbonyl positions are required. Uncontrolled reactions will typically yield a statistical mixture of the unreacted dione, the desired monoprotected species, and the diprotected byproduct. Therefore, achieving selective monoprotection is paramount for its effective utilization in multi-step syntheses.

The formation of a ketal, specifically a cyclic ketal using a diol like ethylene glycol, is a robust and widely employed strategy for the protection of carbonyl groups due to their stability across a broad range of reaction conditions, particularly in the presence of nucleophiles and bases.[3][4] This guide focuses on the selective formation of the monoketal of hexane-2,5-dione, a key intermediate for subsequent transformations at the remaining free ketone functionality.

Core Principles: Navigating the Path to Selectivity

The selective monoketalization of a symmetrical diketone is a nuanced process governed by several key factors. A successful strategy hinges on a thorough understanding of the reaction mechanism and the principles of kinetic versus thermodynamic control.

The Mechanism of Acid-Catalyzed Ketalization

The formation of a ketal from a ketone and a diol is a reversible, acid-catalyzed process. The generally accepted mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of hexane-2,5-dione, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiketal intermediate.

-

Proton Transfer: A proton is transferred from the newly introduced hydroxyl group to one of the existing hydroxyls of the hemiketal.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol attacks the oxocarbenium ion, closing the five-membered dioxolane ring.

-

Deprotonation: The final step involves the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the ketal product.

This entire process is in equilibrium, and the removal of water is a common strategy to drive the reaction towards product formation.[3]

Thermodynamic vs. Kinetic Control

In the context of the monoketalization of hexane-2,5-dione, the concepts of thermodynamic and kinetic control are crucial for maximizing the yield of the desired monoketal.[5][6]

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is essentially irreversible. The product distribution is determined by the relative rates of the first and second ketalization steps. The monoketal is the kinetic product as it is formed faster.[5]

-

Thermodynamic Control: At higher temperatures and longer reaction times, all reactions become reversible, and an equilibrium is established between the starting materials, the monoketal, and the diketal. The most stable species will predominate.[5]

For the selective synthesis of the monoketal, it is generally preferable to operate under conditions that favor kinetic control to prevent the formation of the thermodynamically stable diketal.

Strategic Approaches to Selective Monoketalization

Achieving high selectivity in the monoketalization of hexane-2,5-dione requires careful manipulation of reaction conditions. While a direct, optimized protocol for this specific substrate is not extensively reported, methodologies developed for analogous symmetrical diketones, such as 1,4-cyclohexanedione, provide a strong foundation.

A promising approach involves the use of a eutectic system, which can facilitate the reaction at lower temperatures and in a controlled manner. A patented method for the selective monoketalization of 1,4-cyclohexanedione utilizes a eutectic mixture of methyl triethyl ammonium chloride and ethylene glycol.[7] This system acts as an ionic-liquid-like medium, allowing the reaction to proceed efficiently at mild temperatures, which favors the kinetic monoketal product.[7]

Figure 1: A logical workflow for the selective monoketalization of hexane-2,5-dione.

Experimental Protocol: An Adapted Methodology

The following protocol is adapted from established procedures for the selective monoketalization of symmetrical diketones and is presented as a robust starting point for the synthesis of 5-methyl-5-(2-oxopropyl)-1,3-dioxolane.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Hexane-2,5-dione | C₆H₁₀O₂ | 114.14 | 110-13-4 | Reagent grade, freshly distilled if necessary. |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 107-21-1 | Anhydrous grade. |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 6192-52-5 | Catalyst. |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, for azeotropic removal of water. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For quenching the reaction. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction. |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add hexane-2,5-dione (1 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

-

Azeotropic Distillation: Add a sufficient volume of toluene to fill the Dean-Stark trap and immerse the reactants. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards ketal formation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction should be stopped once the starting dione is consumed and before significant formation of the diketal is observed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution and stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Figure 2: A step-by-step experimental workflow for the monoketalization of hexane-2,5-dione.

Purification

The crude product will likely be a mixture of the desired monoketal, unreacted hexane-2,5-dione, and the diketal byproduct. Purification can be achieved by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, should effectively separate the components. The diketal, being the most nonpolar, will elute first, followed by the monoketal, and finally the more polar unreacted dione.

Characterization of the Monoketal Product

Thorough characterization of the purified product, 5-methyl-5-(2-oxopropyl)-1,3-dioxolane, is essential to confirm its structure and purity.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the methyl group of the ketal, the methylene groups of the dioxolane ring, the methylene bridge of the hexane backbone, and the methyl group of the remaining ketone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be distinguished by the presence of a signal for the ketal carbon (typically around 108-112 ppm) and a signal for the remaining ketone carbonyl carbon (around 208-212 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the remaining ketone group (typically around 1715 cm⁻¹). The characteristic C-O stretches of the ketal will also be present in the fingerprint region (around 1200-1000 cm⁻¹).[8]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for dioxolanes.

Expected Analytical Data

| Technique | Expected Observations for 5-methyl-5-(2-oxopropyl)-1,3-dioxolane |

| ¹H NMR | Signals for CH₃ (ketal), -OCH₂CH₂O-, -CH₂CH₂C=O, and CH₃C=O. |

| ¹³C NMR | Signals for the ketal carbon, ketone carbonyl carbon, and various aliphatic carbons. |

| IR | Strong C=O stretch (~1715 cm⁻¹), C-O stretches (~1200-1000 cm⁻¹). |

| MS (EI) | Molecular ion peak (m/z = 158) and fragmentation pattern. |

Potential Challenges and Troubleshooting

Over-reaction to the Diketal

The primary challenge in this synthesis is preventing the formation of the diketal. This can be mitigated by:

-

Careful control of stoichiometry: Using only a slight excess of ethylene glycol (e.g., 1.1 equivalents).

-

Reaction monitoring: Stopping the reaction as soon as the starting material is consumed.

-

Lower reaction temperatures: If feasible with the chosen catalytic system, to favor kinetic control.

Intramolecular Aldol Condensation

Under strongly acidic or basic conditions, hexane-2,5-dione can undergo an intramolecular aldol condensation to form 3-methyl-2-cyclopentenone. The use of a mild acid catalyst and moderate temperatures helps to minimize this side reaction.

Figure 3: Competing reaction pathways for hexane-2,5-dione under ketalization conditions.

Conclusion

The selective monoketalization of hexane-2,5-dione is a synthetically valuable transformation that requires a deliberate and controlled approach. By understanding the principles of ketalization and exercising careful control over reaction parameters, researchers can successfully synthesize the desired monoprotected product. The methodologies and insights provided in this guide offer a robust framework for the development and optimization of this important reaction, enabling the synthesis of complex molecules for a wide range of applications in research and development.

References

-

LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Hexane-2,5-dione. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). 1,4-Diketone synthesis by C-C coupling. [Link]

-

PubChem. (n.d.). 2-Methyl-2-propyl-1,3-dioxolane. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.

-

Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

-

LibreTexts. (2025, March 17). 9.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]

-

Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]

-

Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

-

Quora. (2014, January 3). How is hexane metabolized into hexane-2,5-dione?. [Link]

-

PubMed. (n.d.). Selective Mono-allylation of 1,3-Diketones and Their Use in the Synthesis of 3-Allyl Chromones and Benzannulated 6,5-Bicyclic Ketals. National Center for Biotechnology Information. [Link]

-

PubMed. (n.d.). Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry. National Center for Biotechnology Information. [Link]

-

YouTube. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control. [Link]

-

ChemSynthesis. (2025, May 20). 2-methyl-2-[(1E,3E)-5-methyl-1,3-hexadienyl]-1,3-dioxolane. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-diketones. [Link]

-

PubMed Central. (n.d.). Enantioselective Synthesis of Biphenols from 1,4-Diketones by Traceless Central-to-Axial Chirality Exchange. National Center for Biotechnology Information. [Link]

-

Homework.Study.com. (n.d.). Intramolecular aldol cyclization of 2,5-heptanedione with aqueous NaOH yields a mixture of two.... [Link]

-

RSC Publishing. (n.d.). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-methyl-2-propyl- (CAS 4352-98-1). [Link]

-

ResearchGate. (n.d.). Intramolecular aldol condensation of 2,5-hexanedione. [Link]

-

ResearchGate. (n.d.). Gas chromatographic method for the sensitive determination of 2,5-hexanedione using electron capture and mass-selective detection. [Link]

-

PubChem. (n.d.). 2,5-Hexanedione. National Center for Biotechnology Information. [Link]

-

YouTube. (2025, December 2). How hexane-2,5-dione forms a Ring! | Intramolecular Aldol Condensation #chemistryshorts #ketones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to HEXANE-2,5-DIONE MONOETHYLENEKETAL: Properties, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexane-2,5-dione monoethyleneketal, systematically named 4-(2-methyl-1,3-dioxolan-2-yl)-2-butanone, is a derivative of the neurotoxic metabolite hexane-2,5-dione. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its relevance in the broader scientific landscape, particularly in the context of toxicology and as a synthetic intermediate in drug development. As a γ-keto ketal, this molecule possesses a unique combination of functional groups that dictate its reactivity and potential applications. Understanding these characteristics is crucial for researchers working with this compound or related structures.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from its structure and comparison with related compounds. It is described as a clear, colorless oil.[1]

| Property | Value | Source/Rationale |

| CAS Number | 33528-35-7 | [2] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.19 g/mol | [2] |

| Appearance | Clear colorless oil | [1] |

| Boiling Point | Estimated: ~200-220 °C | Based on the boiling point of hexane-2,5-dione (191.4 °C)[3] and the expected increase due to the addition of the ethyleneketal group. |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |

| Density | Estimated: ~1.0 g/mL | Based on the density of hexane-2,5-dione (0.973 g/cm³)[3] and the addition of the dioxolane ring. |

| Solubility | Expected to be soluble in organic solvents like ethers, alcohols, and chlorinated hydrocarbons. Limited solubility in water. | Based on the presence of both polar (ketone, ketal) and nonpolar (alkyl chain) moieties. |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the ketone, the methylene protons of the ethyl and dioxolane groups, and the methyl group on the dioxolane ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon, the ketal carbon, and the various aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the ketone carbonyl stretch (typically around 1715 cm⁻¹) and C-O stretching frequencies associated with the ketal group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of both a ketone and a ketal functional group.

Ketal Group Reactivity

The 1,3-dioxolane ring serves as a protective group for one of the ketone functionalities of hexane-2,5-dione.[4]

-

Stability: Ketals are stable under neutral and basic conditions, making them excellent protecting groups in syntheses involving nucleophiles and bases.[5]

-

Hydrolysis: The ketal group is susceptible to hydrolysis under acidic conditions, which will regenerate the parent diketone, hexane-2,5-dione. This reactivity is fundamental to its use as a protecting group.[4]

Caption: Reversible formation and hydrolysis of the ketal.

Ketone Group Reactivity

The remaining free ketone group can undergo a variety of standard carbonyl reactions, including:

-

Reduction: Reduction with agents like sodium borohydride will yield the corresponding secondary alcohol.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds.

-

Enolate Formation: In the presence of a suitable base, an enolate can be formed at the α-carbon, which can then participate in reactions like aldol condensations or alkylations.

Synthesis of this compound

The synthesis of this compound involves the selective protection of one of the two ketone groups of hexane-2,5-dione. This is a common strategy in organic synthesis to allow for selective reactions at the unprotected carbonyl group.[6]

Experimental Protocol: Monoketalization of Hexane-2,5-dione

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Hexane-2,5-dione

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve hexane-2,5-dione (1 equivalent) in toluene.

-

Addition of Reagents: Add ethylene glycol (1 equivalent) and a catalytic amount of p-toluenesulfonic acid to the flask.

-

Azeotropic Removal of Water: Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.

-

Reaction Quenching: Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture to room temperature.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Relevance in Scientific Research and Drug Development

Neurotoxicity Context

Hexane-2,5-dione is the primary neurotoxic metabolite of n-hexane and 2-hexanone.[3] Its toxicity arises from its ability to react with amino groups of proteins, particularly in neurofilaments, leading to protein cross-linking and axonal damage. This manifests as peripheral neuropathy. The monoethyleneketal of hexane-2,5-dione is of interest in this context as a potential metabolite or a synthetic precursor to study the mechanisms of neurotoxicity. The presence of the ketal group would likely alter its reactivity and toxicological profile compared to the parent diketone.

Caption: Metabolic pathway leading to the neurotoxic effects of n-hexane.

Role as a Synthetic Intermediate

In the field of drug development and medicinal chemistry, protecting group strategies are paramount for the synthesis of complex molecules. The monoethyleneketal of hexane-2,5-dione serves as a valuable building block. By protecting one carbonyl group, chemists can selectively perform reactions on the other, such as chain elongation or the introduction of other functional groups. Subsequent deprotection under acidic conditions reveals the 1,4-dicarbonyl system, which can then be used for the synthesis of various heterocyclic compounds, such as pyrroles and furans, which are common scaffolds in pharmaceuticals.

Conclusion

This compound is a molecule of significant interest due to its relationship with the neurotoxin hexane-2,5-dione and its utility as a synthetic intermediate. This guide has provided a detailed overview of its physical and chemical properties, a practical synthesis protocol, and an exploration of its scientific context. For researchers in toxicology, medicinal chemistry, and organic synthesis, a thorough understanding of this compound's characteristics is essential for its safe handling and effective application in their work.

References

-

Wikipedia. Hexane-2,5-dione. [Link]

-

PubChem. 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Couri, D., & Milks, M. (1982). Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione. Annual review of pharmacology and toxicology, 22, 145–166. [Link]

-

Gopinath, R., Haque, Sk. J., & Patel, B. K. (2002). Acyclic and Cyclic Acetals of Various Carbonyl Compounds Were Obtained in Excellent Yields in the Presence of Trialkyl Orthoformate and a Catalytic Amount of Tetrabutylammonium Tribromide in Absolute Alcohol. The Journal of Organic Chemistry, 67(17), 5842–5845. [Link]

-

Chou, T.-S., & Shih, Y.-E. (1984). A General and Improved Preparation of Monoketals of Symmetrical Diketones with Polymeric Protecting Reagent. Journal of the Chinese Chemical Society, 31(1), 87-91. [Link]

-

Zahran, M. A., & El-Badry, O. M. (2015). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Journal of Chemical Education, 92(10), 1753–1755. [Link]

-

YouTube. Acetals and ketals as protecting groups. [Link]

-

YouTube. acetals and ketals as protecting groups. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. scbt.com [scbt.com]

- 3. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Hexane-2,5-dione Monoethyleneketal

Foreword

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in this endeavor, offering unparalleled insight into the molecular architecture of organic compounds.[1][2] This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of Hexane-2,5-dione Monoethyleneketal, known systematically as 2-methyl-2-(3-oxobutyl)-1,3-dioxolane.

As direct experimental spectra for this specific ketal are not widely published, this document presents a comprehensive, predicted spectral analysis. This prediction is grounded in established NMR principles and leverages empirical data from analogous molecular fragments. The methodologies and interpretations detailed herein are designed to serve as a robust framework for researchers and scientists engaged in the synthesis and characterization of related compounds. Our objective is to not only provide spectral data but to also illuminate the causal relationships between molecular structure and NMR observables, thereby empowering a deeper understanding of the underlying science.

The Strategic Importance of Ketal Protection and NMR Verification

The synthesis of complex organic molecules often necessitates the use of protecting groups to selectively mask reactive functional groups. The formation of a monoethyleneketal from hexane-2,5-dione is a classic example of this strategy, allowing for differential reactivity at the two carbonyl positions. The successful and selective formation of the ketal is a critical step that requires rigorous verification, for which NMR spectroscopy is the definitive tool.

The conversion of one of the ketone functionalities to a ketal introduces significant changes in the electronic environment of nearby protons and carbons. These alterations are directly observable in the ¹H and ¹³C NMR spectra, primarily through changes in chemical shifts and the appearance of new, characteristic signals for the dioxolane ring protons.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1] These predictions are derived from the analysis of the starting material, hexane-2,5-dione, and related dioxolane structures, combined with established substituent chemical shift (SCS) effects.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a (CH₃-C=O) | 2.15 | Singlet | - | 3H |

| H-b (-CH₂-C=O) | 2.75 | Triplet | 7.0 | 2H |

| H-c (-CH₂-C-O) | 1.95 | Triplet | 7.0 | 2H |

| H-d (CH₃-C-O) | 1.30 | Singlet | - | 3H |

| H-e (-O-CH₂-CH₂-O-) | 3.95 | Singlet | - | 4H |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃-C=O) | 29.8 |

| C-2 (C=O) | 208.5 |

| C-3 (-CH₂-C=O) | 37.0 |

| C-4 (-CH₂-C-O) | 35.0 |

| C-5 (O-C-O) | 109.0 |

| C-6 (CH₃-C-O) | 23.5 |

| C-7, C-8 (-O-CH₂-CH₂-O-) | 64.5 |

In-Depth Spectral Interpretation and Rationale

The predicted spectra are a composite of the spectroscopic features of a methyl ketone and a 2,2-disubstituted 1,3-dioxolane.

¹H NMR Spectrum Analysis

-

The Ketone Moiety (Protons a, b, and c): The singlet at approximately 2.15 ppm is characteristic of a methyl group adjacent to a carbonyl (H-a). The methylene protons adjacent to the carbonyl (H-b) are expected to be deshielded to around 2.75 ppm and appear as a triplet due to coupling with the neighboring methylene group (H-c). The H-c protons, being further from the electron-withdrawing carbonyl group, will resonate upfield at about 1.95 ppm, also as a triplet.

-

The Ketal Moiety (Protons d and e): The methyl group attached to the ketal carbon (H-d) is in a shielded environment and is predicted to appear as a singlet around 1.30 ppm. The four protons of the ethylene glycol bridge (H-e) are chemically equivalent in a freely rotating system and are expected to give a sharp singlet at approximately 3.95 ppm. This downfield shift is due to the deshielding effect of the two adjacent oxygen atoms.

¹³C NMR Spectrum Analysis

-

Carbonyl and Ketal Carbons: The most downfield signal will be the carbonyl carbon (C-2) at approximately 208.5 ppm, a characteristic chemical shift for ketones.[3] The quaternary ketal carbon (C-5), bonded to two oxygen atoms, is predicted to appear around 109.0 ppm.

-

Alkyl Carbons: The methyl carbon of the acetyl group (C-1) is expected at about 29.8 ppm. The methylene carbons of the butyl chain (C-3 and C-4) will have distinct chemical shifts due to their different proximities to the carbonyl and ketal functionalities. The methylene carbon adjacent to the carbonyl (C-3) will be more deshielded (around 37.0 ppm) than the one adjacent to the ketal (C-4, around 35.0 ppm).

-

Dioxolane Carbons: The methyl group attached to the ketal carbon (C-6) is predicted to resonate at approximately 23.5 ppm. The two equivalent methylene carbons of the dioxolane ring (C-7 and C-8) are expected at around 64.5 ppm, a typical value for carbons in such an environment.[3]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (≥95%) to avoid spectral overlap from impurities.

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[1]

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.

Visualization of the NMR Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Caption: A flowchart illustrating the key stages of NMR-based structural elucidation.

Conclusion and Future Perspectives

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis for this compound. The presented data, based on sound spectroscopic principles, serves as a valuable reference for scientists working with this and structurally related molecules. The outlined experimental protocol offers a standardized approach to acquiring high-quality NMR data, ensuring reproducibility and accuracy in structural characterization.

As a forward-looking perspective, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unequivocally confirming the proton-proton and proton-carbon connectivities, respectively.[4] These experiments would provide definitive evidence for the proposed structure and serve as a self-validating system for the assignments made in this guide.

References

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Reusch, W. (2013). NMR Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Mass spectrometry analysis of HEXANE-2,5-DIONE MONOETHYLENEKETAL

An In-depth Technical Guide to the Mass Spectrometry Analysis of Hexane-2,5-dione Monoethyleneketal

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind the analytical choices. We will delve into the compound's unique structural features and predict its behavior under mass spectrometric conditions, providing a robust framework for its identification and characterization.

Introduction: The Analytical Imperative for a Unique Molecule

Hexane-2,5-dione is a neurotoxic metabolite of the common industrial solvent n-hexane.[1][2] Its analysis is crucial for monitoring occupational exposure and understanding toxicological pathways.[3][4] To facilitate certain analytical or synthetic procedures, one of the ketone functionalities is often protected, for example, by reacting it with ethylene glycol to form a monoethyleneketal. This derivatization creates 4-(2-methyl-1,3-dioxolan-2-yl)butan-2-one, a molecule with two distinct functional groups: a ketone and a cyclic ketal.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the premier technique for the definitive identification of such volatile and semi-volatile organic compounds.[5] The challenge and power of MS lie in interpreting the fragmentation pattern, which serves as a molecular fingerprint. Understanding how a molecule like this compound, with its dual reactivity, will ionize and fragment is key to developing a reliable analytical method. This guide will elucidate these pathways, providing the expertise necessary for confident structural confirmation.

Physicochemical Profile and Its Analytical Implications

A successful mass spectrometry experiment begins with understanding the analyte's fundamental properties.

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₈H₁₄O₃ | Provides the basis for exact mass calculation. |

| Molecular Weight | 158.19 g/mol | The molecular ion peak (M⁺˙) will appear at m/z 158. |

| Boiling Point | ~200-220 °C (estimated) | Sufficiently volatile for GC-MS analysis without thermal degradation. |

| Structure | 4-(2-methyl-1,3-dioxolan-2-yl)butan-2-one | The presence of both a methyl ketone and a cyclic ketal dictates the fragmentation pathways. |

The volatility of this compound makes GC-MS the ideal analytical platform, allowing for efficient separation from complex matrices and introduction into the mass spectrometer in the gas phase.[6]

Ionization & Instrumentation: Selecting the Right Tools

The choice of ionization technique is paramount as it governs the extent of fragmentation and the type of information obtained.

-

Electron Ionization (EI): This is the most common and recommended technique for this analyte. EI is a "hard" ionization method that uses high-energy electrons (typically 70 eV) to induce significant and reproducible fragmentation.[7] This extensive fragmentation provides a detailed structural fingerprint, which is invaluable for unambiguous identification by matching against spectral libraries like NIST.[8] The drawback is that the molecular ion may be weak or absent.[7]

-

Chemical Ionization (CI): As a "soft" ionization technique, CI produces less fragmentation and typically a more abundant protonated molecule [M+H]⁺.[7] While not ideal for initial library-based identification, CI is an excellent confirmatory technique to verify the molecular weight of the analyte, especially if the molecular ion is not observed in the EI spectrum.

For this guide, we will focus on the detailed analysis of the EI spectrum, as it provides the richest structural information. A quadrupole or ion trap mass analyzer is well-suited for this application, offering a balance of sensitivity, resolution, and cost-effectiveness.

Decoding the Molecular Fingerprint: EI Fragmentation Pathways

Under 70 eV electron ionization, the this compound radical cation (m/z 158) will undergo a series of predictable cleavage events driven by the localization of the charge and radical on the oxygen atoms of the ketone and ketal groups. The most favorable cleavages are those that result in the formation of stable carbocations.[9]

Key Fragmentation Mechanisms:

-

Alpha-Cleavage at the Ketone: The bond adjacent to a carbonyl group is a common point of cleavage.[10][11] For this molecule, two primary alpha-cleavages are expected:

-

Loss of a Methyl Radical (•CH₃): Cleavage of the C1-C2 bond results in a stable, resonance-stabilized acylium ion at m/z 143 .

-

Loss of the Ketal-Propyl Radical: Cleavage of the C3-C4 bond generates the highly stable acetyl cation (CH₃CO⁺) at m/z 43 . This fragment is characteristic of methyl ketones and is often the most intense peak (the base peak) in the spectrum.[12]

-

-

Cleavage Initiated by the Ketal Group: The cyclic ketal (1,3-dioxolane) group also directs fragmentation. The most characteristic fragmentation for 2,2-disubstituted dioxolanes is the cleavage of a C-C bond adjacent to the ring, leading to the formation of a very stable oxonium ion.

-

Formation of the Dioxolane Cation: Cleavage of the C4-C5 bond results in the loss of a butanone radical, forming the characteristic 2-methyl-1,3-dioxolan-2-ylium ion at m/z 87 . This is a strong diagnostic peak for the presence of the ethyleneketal of a methyl ketone.

-

The interplay of these pathways generates a unique mass spectrum that allows for confident identification.

Sources

- 1. 2,5-Hexanedione | C6H10O2 | CID 8035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of 2,5-hexanedione in urine by headspace solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jasem.com.tr [jasem.com.tr]

- 5. Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. as.uky.edu [as.uky.edu]

- 7. azom.com [azom.com]

- 8. 2,5-Hexanedione [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Hexane-2,5-dione Monoethyleneketal

Section 1: Executive Summary & Rationale

In the field of synthetic chemistry, particularly in the development of complex molecules and pharmaceuticals, the selective protection and deprotection of functional groups is a cornerstone of procedural efficacy. Hexane-2,5-dione, a symmetric diketone, presents a classic challenge: how to chemically modify one carbonyl group while leaving the other untouched. The formation of Hexane-2,5-dione Monoethyleneketal represents a successful selective protection, where one ketone is converted into a cyclic ketal using ethylene glycol.

Infrared (IR) spectroscopy is an indispensable analytical tool for verifying the outcome of such reactions.[1][2] It is rapid, non-destructive, and provides a distinct molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the interpretation of the IR spectrum of this compound. We will dissect the molecule's structure, predict its spectral features, provide a robust experimental protocol, and explain the causality behind each spectral assignment, thereby empowering scientists to confirm synthetic success with confidence.

Section 2: Molecular Structure & Vibrational Domains

To effectively interpret the IR spectrum, we must first deconstruct the target molecule into its constituent functional groups, each with its own characteristic vibrational modes. The conversion from the parent diketone to the monoketal derivative introduces a significant structural change that is readily observable via IR spectroscopy.

The key structural components of this compound are:

-

The Saturated Alkyl Backbone: Comprising sp³ hybridized carbons and hydrogens (CH₃ and CH₂ groups).

-

The Acyclic Ketone: A single, unconjugated carbonyl group (C=O).

-

The Cyclic Ethylene Ketal: A five-membered 1,3-dioxolane ring, which replaces the second ketone.

The presence and specific arrangement of these groups give rise to a unique IR spectrum that can be used for unambiguous identification.

Caption: Molecular structure of this compound.

Section 3: A Region-by-Region Analysis of the Infrared Spectrum

The utility of IR spectroscopy lies in its ability to correlate specific absorption bands with the presence of particular functional groups. The spectrum is typically analyzed in distinct regions, each corresponding to different types of molecular vibrations.

The C-H Stretching Region (3000-2840 cm⁻¹)

This region is dominated by the stretching vibrations of the carbon-hydrogen bonds within the alkyl portions of the molecule (the hexane backbone and the ethylene group of the ketal).

-

Expectation: A series of strong, sharp absorption bands between 3000 cm⁻¹ and 2840 cm⁻¹.[3] These arise from the symmetric and asymmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups.

-

Causality: The energy required to stretch these sp³ C-H bonds is consistent and falls reliably in this region, making their presence a fundamental check for any organic molecule containing saturated alkyl structures. The absence of peaks above 3000 cm⁻¹ confirms the lack of C=C-H bonds (alkene or aromatic).

The Carbonyl (C=O) Stretching Region (ca. 1715 cm⁻¹)

This is arguably the most diagnostic region for confirming the success of the mono-protection reaction. The carbonyl group's C=O double bond has a large change in dipole moment during its stretching vibration, resulting in a characteristically strong and sharp absorption band.[4]

-

Expectation: A very strong, sharp peak located at approximately 1715 cm⁻¹ .[5]

-

Causality: This frequency is typical for a saturated, acyclic ketone.[5][6] Its position is influenced by the electronic environment; being unconjugated and part of a flexible alkyl chain places it squarely in this standard region.[7] The key diagnostic insight is the presence of a single strong ketone peak. The parent compound, hexane-2,5-dione, would show a similar peak, but its integration (or comparison with other peaks) would correspond to two carbonyl groups. The successful formation of the mono-ketal is confirmed by the disappearance of one of the ketone functionalities, which is now represented by the ketal's unique signature elsewhere in the spectrum.

The Ketal C-O Stretching Region (1200-1000 cm⁻¹)

The successful formation of the ethylene ketal is definitively confirmed by the appearance of new, strong bands in this region. This area is often complex but provides a clear fingerprint for the C-O single bonds within the 1,3-dioxolane ring.

-

Expectation: A series of strong, distinct bands located between approximately 1140 cm⁻¹ and 1070 cm⁻¹ .[8] Cyclic acetals and ketals are known to exhibit multiple strong absorptions in this region due to the coupled symmetric and asymmetric stretching vibrations of the C-O-C-O-C system.[8][9]

-

Causality: Unlike the simple C-O stretch of an alcohol or an open-chain ether, the rigid, cyclic structure of the ketal leads to several distinct, high-intensity stretching modes. These strong absorptions are a direct result of the polar C-O bonds and are a hallmark of the ketal functional group. Their appearance, coupled with the presence of only one C=O peak, provides conclusive evidence of the desired mono-protection reaction.

Section 4: Quantitative Data Summary

The expected key absorptions for this compound are summarized below. This table serves as a quick reference for laboratory analysis.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale for Assignment |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong, Sharp | Characteristic of sp³ C-H bonds in the molecular backbone.[3] |

| ~1715 | C=O Stretch | Acyclic Ketone | Very Strong, Sharp | The most intense peak in the spectrum, indicative of a saturated ketone.[5] |

| ~1465 & ~1375 | C-H Bend | Alkyl (CH₂, CH₃) | Medium | Scissoring and bending vibrations of the alkyl groups. |

| 1140-1070 | C-O Stretch | Cyclic Ketal | Strong, Multiple Bands | Diagnostic fingerprint for the C-O-C stretching of the 1,3-dioxolane ring.[8] |

Section 5: Experimental Protocol for Spectral Acquisition

Adherence to a standardized and well-justified protocol is critical for obtaining a high-quality, reproducible IR spectrum.

Workflow for FTIR Analysis

Caption: Standard workflow for obtaining and analyzing the FTIR spectrum.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry. The instrument should be powered on and allowed to stabilize according to the manufacturer's guidelines.

-

Selection of Salt Plates: For a neat liquid sample, polished sodium chloride (NaCl) or potassium bromide (KBr) plates are ideal. Causality: These materials are transparent to mid-infrared radiation and will not contribute interfering peaks to the spectrum.

-

Background Spectrum Acquisition:

-

Assemble the clean, empty salt plates in the sample holder and place it in the spectrometer.

-

Run a background scan (typically 16-32 scans at 4 cm⁻¹ resolution).

-

Causality: This is a critical self-validating step. The background scan measures the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

-

-

Sample Preparation (Neat Liquid Film):

-

Place 1-2 drops of this compound directly onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Causality: A thin film is essential to prevent total absorption of the IR beam, particularly for the intense carbonyl stretch, which could otherwise result in a "flat-topped" and unquantifiable peak.

-

-

Sample Spectrum Acquisition:

-

Immediately place the prepared sample cell into the spectrometer's sample holder.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

Causality: Using identical parameters ensures a valid subtraction of the background. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands for routine structural confirmation. Increasing the number of scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.

-

-

Data Processing and Interpretation:

-

The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the peak-picking tool to label the wavenumbers of the key absorption bands identified in Section 4.

-

Confirm the presence of the strong C=O stretch (~1715 cm⁻¹), the complex C-O stretches (~1140-1070 cm⁻¹), and the C-H stretches (~2960-2850 cm⁻¹). The absence of a broad O-H stretch (from unreacted ethylene glycol) or a second carbonyl peak provides further validation of the product's purity.

-

Section 6: Conclusion

The infrared spectrum of this compound provides a clear and definitive fingerprint for its structural verification. The successful synthesis of this molecule is unequivocally confirmed by the simultaneous observation of three key features:

-

A strong, sharp carbonyl (C=O) absorption near 1715 cm⁻¹ , indicating the presence of the remaining ketone.

-

A series of strong, characteristic C-O stretching bands between 1140-1070 cm⁻¹ , confirming the formation of the cyclic ketal.

-

The absence of a broad O-H band (typically ~3300 cm⁻¹), which would indicate unreacted ethylene glycol starting material.

By following the structured analytical approach and robust experimental protocol outlined in this guide, researchers can confidently leverage the power of FTIR spectroscopy to validate their synthetic outcomes and ensure the structural integrity of their target molecules.

Section 7: References

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Retrieved from [Link]

-

Bream, J. B., Eaton, D. C., & Llewellyn, D. R. (1959). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society, 371.

-

National Institute of Standards and Technology. (n.d.). 1,3-Dioxolane. NIST Chemistry WebBook. Retrieved from [Link]

-

Google Patents. (n.d.). One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol. Retrieved from

-

Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Carbonyl compounds - IR - spectroscopy. SlidePlayer. Retrieved from [Link]

-

Reddit. (2018, December 12). Synthesis of 2,5-hexanedione from ethene. r/OrganicChemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, July 20). 4.4: Infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR analysis of the ketone group (IK), the methyl group (IM), and samples isotacticity (ISO) results. Retrieved from [Link]

-

ResearchGate. (2015, August 6). Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, August 12). 10.4: Acetals and Ketals. Retrieved from [Link]

-

SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dioxolane. Retrieved from [Link]

-

Quora. (2014, January 3). How is hexane metabolized into hexane-2,5-dione? Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

ResearchGate. (n.d.). High-temperature mid-IR absorption spectra and reaction kinetics of 1,3-dioxolane. Retrieved from [Link]

-

RSC Publishing. (n.d.). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,2-DIMETHYL-1,3-DIOXOLANE | CAS#:2916-31-6. Retrieved from [Link]

-

PubMed. (2005). Cross-linking of gelatin capsules with formaldehyde and other aldehydes: an FTIR spectroscopy study. Retrieved from [Link]

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. Cross-linking of gelatin capsules with formaldehyde and other aldehydes: an FTIR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-methyl-2-(3-oxobutyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methyl-2-(3-oxobutyl)-1,3-dioxolane, a selectively protected form of hexane-2,5-dione. The strategic use of a monoethylene ketal protecting group makes this compound a valuable intermediate in multi-step organic syntheses, particularly in the fields of pharmaceutical development and fine chemical manufacturing.

Introduction: Chemical Identity and Strategic Importance

The primary strategic importance of this molecule lies in its bifunctional nature. It possesses a protected ketone (the dioxolane ring) and a free ketone. This differential protection allows for selective chemical transformations at the free ketone on the butoxy side chain, while the other carbonyl group remains unreactive. This is a critical strategy in the synthesis of complex molecules where multiple reactive sites need to be addressed in a controlled sequence.

| Identifier | Value |

| Common Name | Hexane-2,5-dione monoethyleneketal |

| IUPAC Name | 2-methyl-2-(3-oxobutyl)-1,3-dioxolane |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| CAS Number | Not readily available |

Synthesis and Mechanistic Considerations

The synthesis of 2-methyl-2-(3-oxobutyl)-1,3-dioxolane is a classic example of the protection of a carbonyl group as a cyclic ketal. The reaction involves the acid-catalyzed reaction of hexane-2,5-dione with one equivalent of ethylene glycol.

Reaction Mechanism: The formation of the 1,3-dioxolane ring proceeds via a nucleophilic addition of the diol to the carbonyl group, followed by cyclization and elimination of water. The use of an acid catalyst is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxyl groups of ethylene glycol.

Experimental Protocol: Synthesis of 2-methyl-2-(3-oxobutyl)-1,3-dioxolane

-

Reagents and Setup:

-

Hexane-2,5-dione

-

Ethylene glycol (1 equivalent)

-

Toluene (as solvent, to facilitate azeotropic removal of water)

-

p-Toluenesulfonic acid (catalytic amount)

-

A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

-

Procedure:

-

To the round-bottom flask, add hexane-2,5-dione and toluene.

-

Add one equivalent of ethylene glycol to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-methyl-2-(3-oxobutyl)-1,3-dioxolane.

-

Caption: Synthetic workflow for 2-methyl-2-(3-oxobutyl)-1,3-dioxolane.

Applications in Drug Development and Organic Synthesis

The utility of 2-methyl-2-(3-oxobutyl)-1,3-dioxolane as a synthetic intermediate is broad. The presence of a reactive ketone and a protected ketone allows for a variety of selective transformations.

1. Grignard and Organolithium Reactions: The free ketone can react with organometallic reagents to form tertiary alcohols without affecting the protected ketone. Subsequent deprotection of the dioxolane group would then yield a diol with a newly formed carbon-carbon bond.

2. Wittig and Horner-Wadsworth-Emmons Reactions: The free ketone can undergo olefination reactions to form alkenes. This is a powerful tool for carbon-carbon double bond formation in a specific position within a molecule.

3. Reductive Amination: The free ketone can be converted to an amine through reductive amination. This is a common strategy in the synthesis of nitrogen-containing bioactive molecules.

4. Aldol Condensation: The free ketone can participate in aldol condensation reactions, allowing for the formation of more complex carbon skeletons.

The selective nature of these reactions makes 2-methyl-2-(3-oxobutyl)-1,3-dioxolane a valuable building block in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. The 1,3-dioxolane protecting group is generally stable to basic and nucleophilic conditions, but can be readily removed under acidic conditions, providing a versatile handle for synthetic chemists.

Caption: Synthetic utility of 2-methyl-2-(3-oxobutyl)-1,3-dioxolane.

Spectroscopic Data and Characterization

-

¹H NMR: The spectrum would be expected to show characteristic signals for the methyl group on the dioxolane ring, the methylene protons of the dioxolane, the ethyl bridge of the hexane backbone, and the terminal methyl group of the ketone.

-

¹³C NMR: The spectrum would show distinct signals for the ketal carbon, the carbonyl carbon, and the other aliphatic carbons.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the free ketone would be present (typically around 1715 cm⁻¹), while the characteristic C-O stretches of the dioxolane ring would also be observed.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

For definitive structural confirmation, it is always recommended to compare experimental data with that of an authenticated reference standard.

Conclusion

2-methyl-2-(3-oxobutyl)-1,3-dioxolane is a valuable and versatile intermediate in organic synthesis. Its ability to undergo selective reactions at the free ketone while the other is protected as a stable ketal provides chemists with a powerful tool for the construction of complex molecules. This guide has provided a foundational understanding of its chemical identity, synthesis, and potential applications, particularly relevant to researchers and professionals in drug development and chemical synthesis.

References

-

General Synthesis of 1,3-Dioxolanes: Information on the synthesis of 1,3-dioxolanes can be found in various organic chemistry resources. A relevant collection of methods is available at the Organic Chemistry Portal. [Link]

-

Synthesis and Application of Dioxane Structures in Drug Development: For an example of the synthesis and biological evaluation of related 1,3-dioxane structures as receptor ligands, refer to: Wünsch, B., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals. [Link]

-

General Information on 2-Methyl-1,3-dioxolane: For properties and data on the parent 2-methyl-1,3-dioxolane structure, PubChem is a valuable resource. [Link]

-

Dioxolanes as Protecting Groups: The use of dioxolanes as protecting groups is a fundamental concept in organic synthesis, as detailed in resources on protecting group chemistry. [Link]

Reaction mechanism for the formation of HEXANE-2,5-DIONE MONOETHYLENEKETAL

An In-Depth Technical Guide to the Reaction Mechanism for the Formation of Hexane-2,5-Dione Monoethyleneketal

For professionals in drug development and organic synthesis, the strategic manipulation of functional groups is a cornerstone of molecular design. The selective protection and deprotection of carbonyl groups are critical maneuvers that prevent unwanted side reactions and guide a synthetic sequence toward the desired target. Hexane-2,5-dione, a symmetric diketone, presents a classic challenge in this regard: how to chemically distinguish between two identical functional groups. The formation of this compound is an elegant solution, creating a versatile intermediate for further elaboration.

This technical guide provides a detailed examination of the underlying reaction mechanism for the selective mono-protection of hexane-2,5-dione using ethylene glycol. We will explore the causality behind the experimental choices, present a validated protocol, and offer insights grounded in established chemical principles.

The Principle of Carbonyl Protection: A Strategic Imperative

In multi-step organic synthesis, a molecule may contain several reactive sites. A reagent intended for one functional group might react indiscriminately with others. Carbonyl groups, in particular, are susceptible to attack by a wide array of nucleophiles, including hydrides, organometallics, and enolates. To orchestrate a successful synthesis, it is often necessary to temporarily "mask" a carbonyl group, rendering it inert to specific reaction conditions.

This is achieved by converting the carbonyl into a less reactive functional group, known as a protecting group. Cyclic ketals, formed by the reaction of a ketone with a diol like ethylene glycol, are among the most robust and widely used protecting groups.[1][2] They are stable to basic, nucleophilic, and reductive environments, yet can be readily removed (deprotected) under acidic aqueous conditions to regenerate the original ketone.[2]

The selective protection of one of two identical ketones in a molecule like hexane-2,5-dione allows for the chemical differentiation of the two carbonyl positions, opening a pathway for sequential, site-specific modifications.

The Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of a ketal from a ketone and an alcohol is a reversible, acid-catalyzed process.[3][4] The overall reaction involves the substitution of the C=O bond with two new C-O single bonds. When a diol such as ethylene glycol is used, a stable five-membered cyclic ketal is formed.[1] To favor the formation of the product, the equilibrium must be shifted to the right. This is typically accomplished by removing the water by-product as it is formed, often using a Dean-Stark apparatus.[5]

The mechanism proceeds through two main stages: the formation of a hemiketal intermediate, followed by its conversion to the final ketal.

Stage 1: Formation of the Hemiketal Intermediate

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens of hexane-2,5-dione by an acid catalyst (e.g., H⁺ from p-toluenesulfonic acid). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

-

Nucleophilic Attack by Ethylene Glycol: A lone pair of electrons on one of the hydroxyl oxygens of ethylene glycol attacks the activated carbonyl carbon. This forms a new carbon-oxygen bond and breaks the carbonyl π bond, with the electrons moving to the protonated oxygen, neutralizing it.

-

Deprotonation to Form Hemiketal: A base (such as another molecule of ethylene glycol or the conjugate base of the acid catalyst) removes a proton from the newly added, positively charged oxonium ion. This results in the formation of a neutral hemiketal intermediate.

Stage 2: Conversion of Hemiketal to Ketal

-

Protonation of the Hemiketal Hydroxyl Group: The acid catalyst protonates the remaining hydroxyl group on the former carbonyl carbon. This converts the hydroxyl group into a much better leaving group: water.

-

Elimination of Water: The lone pair on the ether oxygen of the hemiketal assists in the departure of the water molecule. This results in the formation of a resonance-stabilized oxonium ion, where the positive charge is delocalized between the carbon and oxygen atoms.

-

Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule, which is tethered to the structure, now acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the oxonium ion, closing the five-membered ring.

-

Final Deprotonation: A base removes the final proton from the positively charged oxygen, regenerating the acid catalyst and yielding the final product: this compound.

The selectivity for the mono-ketal is achieved by careful control of the stoichiometry, using only one molar equivalent of ethylene glycol relative to the diketone.

Mechanism Workflow Diagram

Caption: Acid-catalyzed mechanism for monoethyleneketal formation.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound. The use of a Dean-Stark apparatus is the self-validating component of this protocol, as the visible collection of the water by-product confirms that the reaction is proceeding as intended.

Reagents and Equipment:

-

Hexane-2,5-dione (1 equivalent)

-

Ethylene glycol (1 equivalent)

-

p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents, catalytic)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add hexane-2,5-dione, toluene, ethylene glycol (1 eq.), and a catalytic amount of p-TsOH.

-

Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with water, which will collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Wash the organic layer with brine to remove any remaining water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure this compound.

Experimental Workflow Diagram